molecular formula C28H38O5S B14337887 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate CAS No. 105491-03-0

1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate

Cat. No.: B14337887
CAS No.: 105491-03-0
M. Wt: 486.7 g/mol
InChI Key: GGCLCOBIWOPXPQ-UHFFFAOYSA-N
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Description

1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecylbenzene sulfonyl group, an oxo group, and a phenylethyl acetate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate typically involves the reaction of dodecylbenzene sulfonyl chloride with phenylethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include acetone, dichloromethane, or other organic solvents.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxo group can participate in redox reactions, while the phenylethyl acetate moiety can interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: This compound shares the dodecylbenzene sulfonyl group but has a different functional group attached.

    Dodecylbenzenesulfonyl azide: This compound contains the dodecylbenzene sulfonyl group but with an azide functional group.

Uniqueness

1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

105491-03-0

Molecular Formula

C28H38O5S

Molecular Weight

486.7 g/mol

IUPAC Name

[1-(4-dodecylphenyl)sulfonyl-2-oxo-2-phenylethyl] acetate

InChI

InChI=1S/C28H38O5S/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)34(31,32)28(33-23(2)29)27(30)25-17-14-12-15-18-25/h12,14-15,17-22,28H,3-11,13,16H2,1-2H3

InChI Key

GGCLCOBIWOPXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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